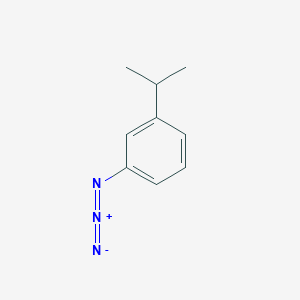

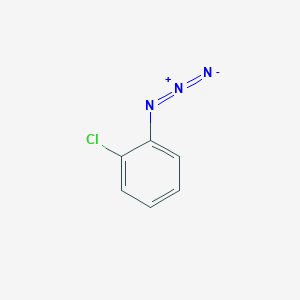

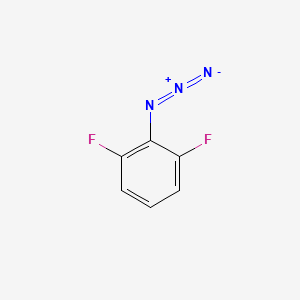

Benzene, 2-azido-1,3-difluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzene, 2-azido-1,3-difluoro- (2-azido-1,3-difluoro-benzene, or 2-azido-1,3-difluorobenzene, hereinafter referred to as “2-azido-1,3-difluorobenzene”) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 124 °C and a melting point of -90 °C. The chemical formula of 2-azido-1,3-difluorobenzene is C6H3F2N3. This compound is widely used in the synthesis of a variety of organic compounds such as dyes, pharmaceuticals, and other materials.

Aplicaciones Científicas De Investigación

Intermolecular Insertion of Azide-Derived Nitrenes

Research by Banks and Madany (1985) in the field of azide chemistry explored the thermolysis of various perfluorinated azides, including those related to benzene, 2-azido-1,3-difluoro-. They found that these compounds, when decomposed thermally in 1,3,5-trimethylbenzene, resulted in high yields of diarylamines, indicating the potential utility of these azides in synthetic chemistry (Banks & Madany, 1985).

Photochemical Reactivity of Azido-Compounds

D'Auria et al. (2009) studied the photochemical reactivity of azido compounds similar to benzene, 2-azido-1,3-difluoro-. Their research showed that direct irradiation of these compounds resulted in products from the intermediate nitrene, which can be useful for understanding the photoreactivity of similar azide compounds (D’Auria et al., 2009).

Ionic Liquid-Benzene Mixtures

Deetlefs et al. (2005) investigated the structure of liquid mixtures containing benzene and 1,3-dimethylimidazolium hexafluorophosphate. They found that the presence of benzene significantly alters the ionic liquid structure, which is relevant for understanding the interactions of benzene derivatives in ionic liquid mixtures (Deetlefs et al., 2005).

Synthesis of Substituted Quinolines

Huo, Gridnev, and Yamamoto (2010) developed a strategy for the synthesis of substituted quinolines through the electrophilic cyclization of compounds like 1-azido-2-(2-propynyl)benzene. This method shows the potential for synthesizing complex organic molecules using azido-benzene derivatives (Huo, Gridnev, & Yamamoto, 2010).

Formation of Benzene from Cyclohexane Derivatives

Liu et al. (2001) discovered that benzene forms at room temperature from a novel 1,3,5-cis-trisubstituted cyclohexane, which suggests that derivatives of benzene like 2-azido-1,3-difluoro- may have unique reactivities leading to benzene formation under specific conditions (Liu et al., 2001).

Mecanismo De Acción

Target of Action

2-Azido-1,3-difluorobenzene is primarily used in the synthesis of organic azides from primary amines . It serves as a key reagent in the diazo-transfer reaction, which is a crucial step in the synthesis of various organic compounds .

Mode of Action

The compound interacts with primary amines to facilitate the diazo-transfer reaction . This reaction is metal-free and results in the formation of organic azides . The choice of base is important in the diazo-transfer reaction .

Biochemical Pathways

The diazo-transfer reaction involving 2-azido-1,3-difluorobenzene is a key step in the synthesis of various organic compounds . These organic azides can then participate in further reactions, leading to the formation of a wide range of biologically active molecules.

Result of Action

The primary result of the action of 2-azido-1,3-difluorobenzene is the formation of organic azides from primary amines . These organic azides are versatile intermediates in organic synthesis and can be used to produce a variety of biologically active compounds.

Action Environment

The efficacy and stability of 2-azido-1,3-difluorobenzene in the diazo-transfer reaction can be influenced by several factors. The choice of base is one such factor, with stronger bases like alkylamine or DBU being more appropriate for the reaction of nucleophilic primary amines . Additionally, the reaction is typically carried out under controlled temperature conditions to ensure safety and efficiency .

Propiedades

IUPAC Name |

2-azido-1,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVKWBQVANKPLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=[N+]=[N-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468850 |

Source

|

| Record name | Benzene, 2-azido-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 2-azido-1,3-difluoro- | |

CAS RN |

102284-85-5 |

Source

|

| Record name | Benzene, 2-azido-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.